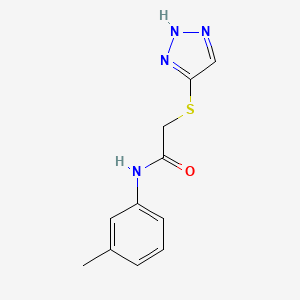
3-(1,3-benzodioxol-5-yl)-5-(2-chloro-4,5-difluorophenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-benzodioxol-5-yl)-5-(2-chloro-4,5-difluorophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BDDO, and it is a heterocyclic organic compound that contains both nitrogen and oxygen atoms in its structure.
Applications De Recherche Scientifique
BDDO has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, BDDO has been shown to exhibit potent antitumor activity against a variety of cancer cell lines. It has also been investigated as a potential treatment for Alzheimer's disease and other neurodegenerative disorders.
In materials science, BDDO has been used as a building block for the synthesis of novel materials, such as polymers and metal-organic frameworks. These materials have potential applications in diverse areas, such as catalysis, gas storage, and drug delivery.
In organic electronics, BDDO has been used as a hole-transporting material in organic light-emitting diodes (OLEDs). OLEDs are a promising technology for the development of high-performance, energy-efficient displays and lighting systems.
Mécanisme D'action
The mechanism of action of BDDO is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. BDDO has been shown to inhibit the activity of protein kinase B (Akt) and mammalian target of rapamycin (mTOR), which are key regulators of cell survival and growth. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BDDO has been shown to exhibit a range of biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, BDDO has been shown to induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. In neuronal cells, BDDO has been shown to protect against oxidative stress and neuroinflammation, which are implicated in the development of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BDDO is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. BDDO also exhibits good solubility in a range of organic solvents, which makes it easy to handle and process in the laboratory.
However, there are also some limitations associated with the use of BDDO in lab experiments. For example, BDDO is relatively expensive to synthesize, which can limit its availability for research purposes. Additionally, BDDO has been shown to exhibit some toxicity towards normal cells, which can complicate its use in animal studies.
Orientations Futures
There are several future directions for research on BDDO. One area of interest is the development of novel BDDO-based materials for various applications, such as catalysis and drug delivery. Another area of interest is the investigation of the mechanism of action of BDDO, which could provide insights into its potential therapeutic applications. Finally, further studies are needed to evaluate the safety and efficacy of BDDO in animal models and clinical trials.
Méthodes De Synthèse
The synthesis of BDDO involves the reaction between 2-chloro-4,5-difluorobenzonitrile and 1,3-benzodioxole-5-carboxylic acid in the presence of a catalyst. The reaction is carried out in a solvent, such as dimethylformamide or acetonitrile, at high temperature and pressure. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-(2-chloro-4,5-difluorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7ClF2N2O3/c16-9-5-11(18)10(17)4-8(9)15-19-14(20-23-15)7-1-2-12-13(3-7)22-6-21-12/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVNKDBWCBBYBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC(=C(C=C4Cl)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7ClF2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-7-(2,4,5-trimethoxybenzoyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5342078.png)
![2,4-dimethyl-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}benzamide](/img/structure/B5342082.png)
![[4-({[(3,4-dimethylphenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B5342090.png)
![4-bromo-N-(2-(4-chlorophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5342095.png)
![3-(4-bromophenyl)-2-(methoxymethyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5342096.png)

![2-[2-(3-bromo-5-chloro-2-methoxyphenyl)vinyl]quinoline](/img/structure/B5342109.png)

![ethyl 2-benzylidene-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5342126.png)
![2-[4-(4-sec-butoxy-3-chlorobenzylidene)-2,5-dioxo-1-imidazolidinyl]-N-(4-chlorophenyl)acetamide](/img/structure/B5342145.png)
![6-iodo-2-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5342162.png)
![3-acetylnaphtho[1,2-b]furan-5-yl acetate](/img/structure/B5342163.png)

![N-(3-amino-3-oxopropyl)-N,1-dimethyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5342179.png)